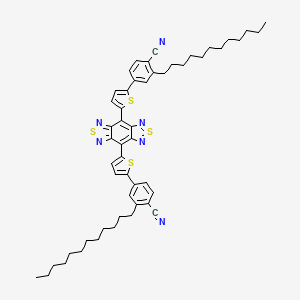![molecular formula C28H28S2 B3028246 2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene CAS No. 1781261-95-7](/img/structure/B3028246.png)
2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a compound known for its applications in organic electronics, particularly in the field of organic semiconductors. This compound is characterized by its high purity and stability, making it a valuable material for various electronic devices .
Mécanisme D'action
Target of Action
The primary target of 2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene, also known as 7-octyl-2-phenyl-1benzothiolo3,2-bbenzothiole, is organic thin film transistors (OTFTs) . This compound is used as a solution-processed organic semiconductor in these devices .
Mode of Action
The compound interacts with its targets by forming thin films in the OTFTs . It exhibits p-channel activity under ambient conditions . The compound’s interaction with its targets results in hole mobility up to 0.057 cm^2 V^−1 s^−1 and a current on/off ratio exceeding 10^7 .
Biochemical Pathways
The compound affects the electronic structures and morphological properties of the OTFTs . It plays a significant role in the advancement of organic semiconductors , contributing to the development of organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) .
Result of Action
The compound’s action results in superb surface coverage and high film texture in the OTFTs . Transistors based on the compound’s core structure with a branched alkyl chain feature hole mobility up to 0.057 cm^2 V^−1 s^−1 .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the compound exhibits p-channel activity under ambient conditions . Furthermore, the solution-shearing method employed to form thin films of the compound takes into account molecular packing and thin film crystallinity .
Analyse Biochimique
Biochemical Properties
2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit ambipolar charge transport properties, which are crucial for its function in OTFTs . The interactions of this compound with enzymes and proteins are primarily based on its ability to form stable complexes through π-π stacking and hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in their catalytic efficiency and binding affinity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, leading to conformational changes that either enhance or inhibit their activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under inert gas conditions but can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival. At high doses, it can exhibit toxic or adverse effects, including oxidative stress, apoptosis, and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, it can influence the levels of cofactors such as NADH and ATP, thereby affecting cellular energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular function . The localization of this compound can influence its activity and function, as it interacts with different biomolecules in these compartments.
Méthodes De Préparation
The synthesis of 2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a two-step process. The first step is the Friedel–Crafts acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, followed by the reduction of the ketone group. The reduction stage is crucial and can be efficiently carried out using hydrazine hydrate as a reducing agent . Industrial production methods often involve optimizing these steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: As mentioned, hydrazine hydrate is commonly used for the reduction of the ketone group.
Substitution: Halogenation and alkylation reactions are also common, where reagents like iodine and alkyl halides are used.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically results in the formation of sulfoxides or sulfones, while reduction leads to the corresponding alcohols or hydrocarbons.
Applications De Recherche Scientifique
2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is extensively used in scientific research, particularly in the development of organic field-effect transistors (OFETs). Its high crystallinity and solubility in common organic solvents make it an ideal candidate for use in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . Additionally, it is used in sensors and radio-frequency identification (RFID) tags due to its excellent semiconducting properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene include:
2-Decyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene: This compound has a longer alkyl chain, which can affect its solubility and crystallinity.
2-Octyl-7-(5-phenylethynyl)thiophen-2-ylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene: This derivative includes an additional thiophene ring, which can enhance its electronic properties.
The uniqueness of this compound lies in its balance of solubility, crystallinity, and electronic properties, making it a versatile material for various applications in organic electronics.
Propriétés
IUPAC Name |
7-octyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28S2/c1-2-3-4-5-6-8-11-20-14-16-23-25(18-20)29-28-24-17-15-22(19-26(24)30-27(23)28)21-12-9-7-10-13-21/h7,9-10,12-19H,2-6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKNXBSGHUYBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
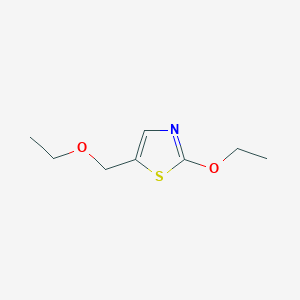
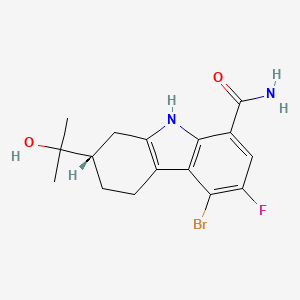
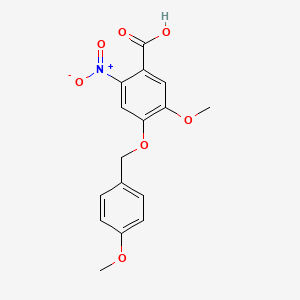
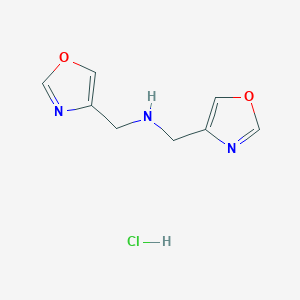
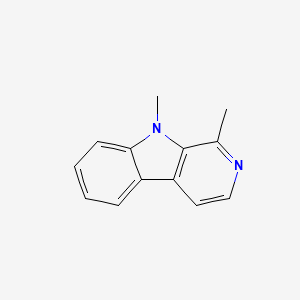
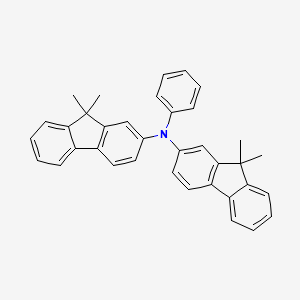
![Bis[6-(5,6-dihydrochelerythrinyl)]amine](/img/structure/B3028175.png)

![2-[(2Z)-2-[[20-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3028178.png)
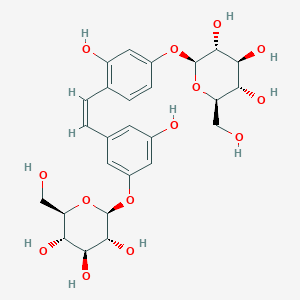

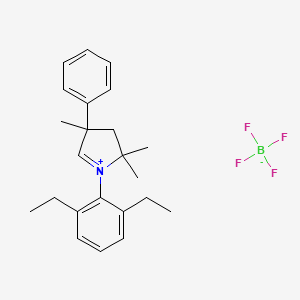
![ethyl 13-amino-10,16-bis(3,5-ditert-butylphenyl)pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene-13-carboxylate](/img/structure/B3028184.png)
